molecular formula C7H7ClO2S B3030039 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine CAS No. 857419-46-6

2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Cat. No.: B3030039
CAS No.: 857419-46-6
M. Wt: 190.65 g/mol
InChI Key: UOXHKOVMJCKBOG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is a heterocyclic compound that belongs to the class of dioxanes. It is characterized by a six-membered ring structure with two adjacent carbons forming a double bond and four adjacent carbons forming single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the reaction of thieno[3,4-b][1,4]dioxine with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out at low temperatures to ensure the selective chloromethylation of the thieno[3,4-b][1,4]dioxine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine
  • 2-(Chloromethyl)-1,4-benzodioxane
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine

Comparison

2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its thieno[3,4-b][1,4]dioxine ring structure, which imparts distinct chemical and biological propertiesFor instance, the presence of the sulfur atom in the thieno ring can influence its electronic properties and reactivity, making it suitable for specific synthetic and research applications .

Properties

IUPAC Name

3-(chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXHKOVMJCKBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647716
Record name 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857419-46-6
Record name 2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 857419-46-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere in a 500 mL round bottom flask equipped with a reflux condenser, 20.0 g (0.139 mol) dimethoxythiophene, 17.8 g (0.161 mol) 3-chloro-1,2-propanediol, and 5 g p-toluenesulfonic acid was dissolved in 350 mL toluene. The reaction was then heated to ˜90 C overnight. At this time TLC indicated consumption of starting material. After cooling the reaction mixture was concentrated to ˜100 mL and poured into saturated potassium carbonate solution. The mixture was extracted with DCM and the combined extracts were dried with magnesium sulfate. Solvent removal gave a dark oil that was purified by column chromatography using 3:1 hexanes/DCM. Solvent removal gave the product as a white solid. Structure and purity were confirmed by 1H/13C NMR and LC-MS.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 2
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 4
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 5
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 6
2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

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